1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) 1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate)
Brand Name: Vulcanchem
CAS No.: 114719-19-6
VCID: VC20885803
InChI: InChI=1S/C20H24O7S2/c1-4-13-25-14-18(27-29(23,24)20-11-7-17(3)8-12-20)15-26-28(21,22)19-9-5-16(2)6-10-19/h4-12,18H,1,13-15H2,2-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C
Molecular Formula: C20H24O7S2
Molecular Weight: 440.5 g/mol

1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate)

CAS No.: 114719-19-6

Cat. No.: VC20885803

Molecular Formula: C20H24O7S2

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) - 114719-19-6

Specification

CAS No. 114719-19-6
Molecular Formula C20H24O7S2
Molecular Weight 440.5 g/mol
IUPAC Name [2-(4-methylphenyl)sulfonyloxy-3-prop-2-enoxypropyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C20H24O7S2/c1-4-13-25-14-18(27-29(23,24)20-11-7-17(3)8-12-20)15-26-28(21,22)19-9-5-16(2)6-10-19/h4-12,18H,1,13-15H2,2-3H3
Standard InChI Key JMTBSYSSBBSFBL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator